Bienvenue dans la boutique en ligne BenchChem!

2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery SAR Development

2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1339703-80-8) is a small-molecule building block belonging to the N-substituted pyrazole-carboxylic acid class, with molecular formula C₈H₉F₃N₂O₂ and molecular weight 222.16 g/mol. Its structure couples a 4-(trifluoromethyl)-1H-pyrazole core to a butanoic acid chain via the pyrazole N1 position, with the carboxylic acid attached at the α-carbon of the butyl chain (2-position).

Molecular Formula C8H9F3N2O2
Molecular Weight 222.16
CAS No. 1339703-80-8
Cat. No. B3377590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS1339703-80-8
Molecular FormulaC8H9F3N2O2
Molecular Weight222.16
Structural Identifiers
SMILESCCC(C(=O)O)N1C=C(C=N1)C(F)(F)F
InChIInChI=1S/C8H9F3N2O2/c1-2-6(7(14)15)13-4-5(3-12-13)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15)
InChIKeyHBFRAOLJOWBGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1339703-80-8): A Regiospecific Trifluoromethylpyrazole-Butanoic Acid Scaffold for Medicinal Chemistry Procurements


2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1339703-80-8) is a small-molecule building block belonging to the N-substituted pyrazole-carboxylic acid class, with molecular formula C₈H₉F₃N₂O₂ and molecular weight 222.16 g/mol. Its structure couples a 4-(trifluoromethyl)-1H-pyrazole core to a butanoic acid chain via the pyrazole N1 position, with the carboxylic acid attached at the α-carbon of the butyl chain (2-position). The compound bears a chiral center at C2 of the butanoic acid moiety and a single hydrogen-bond donor (carboxylic acid OH) combined with six hydrogen-bond acceptors. It is classified strictly as a research chemical and is catalogued by several international suppliers as a versatile small-molecule scaffold for fragment-based drug discovery and chemical biology probe development . The computed polar surface area (tPSA) is approximately 55.1 Ų and the predicted partition coefficient (XLogP3) is approximately 1.8, placing it in a favorable Lipinski-compliant property space for oral bioavailability .

Why Generic Substitution Fails: Regiochemical Differentiation Between 4-CF₃ and 3-CF₃ Pyrazole-Butanoic Acid Isomers Cannot Be Assumed Equivalent


In-class pyrazole-butanoic acid building blocks bearing trifluoromethyl substituents share identical molecular formula (C₈H₉F₃N₂O₂) and molecular weight (222.16), yet subtle differences in CF₃ regiochemistry and carboxylic acid chain attachment produce distinct property profiles that preclude simple interchange. The 4-CF₃ regioisomer positions the electron-withdrawing trifluoromethyl group at the pyrazole C4 position, distal to the N1-substituted butanoic acid chain, whereas the 3-CF₃ isomer (CAS 1006473-54-6) places the CF₃ group adjacent to the point of N-substitution . This regiochemical difference alters the electronic environment of the pyrazole ring, the pKa of the pyrazole nitrogen atoms, and the preferred binding conformations when the scaffold serves as a ligand or warhead in target engagement. Further, the chain-position isomer 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1408806-68-7), which attaches the carboxylic acid at the terminal carbon of the butyl chain, exhibits a markedly lower XLogP3 of 0.9 (vs. ~1.8 for the target compound) and an additional rotatable bond (4 vs. 3), resulting in greater conformational flexibility and altered lipophilicity . Simple substitution without accounting for these specific regio- and stereochemical features risks altered binding modes, unexpected physicochemical liabilities, and failure to reproduce SAR trends.

Quantitative Evidence Guide: 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Differentiation Data vs. Closest Analogs


Evidence Item 1: Regiochemical CF₃ Positioning – 4-CF₃ vs. 3-CF₃ Pyrazole Butanoic Acid Isomer Physicochemical Comparison

The target compound (4-CF₃ regioisomer) and its closest positional isomer 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (3-CF₃ regioisomer, CAS 1006473-54-6) share identical molecular formula, molecular weight (222.16 g/mol), computed tPSA (55.1 Ų), and XLogP3 (~1.8), indicating nearly superimposable bulk ADME predictions . However, the CF₃ substitution position on the pyrazole ring (C4 vs. C3) generates distinct electrostatic potential surfaces. In the 4-CF₃ isomer, the trifluoromethyl group is para to the N1-substitution point and projects away from the carboxylic acid chain; in the 3-CF₃ isomer, the CF₃ group is ortho to the N1 attachment, producing a sterically more crowded region adjacent to the butanoic acid moiety. This steric difference can influence binding pocket accommodation when the scaffold is elaborated into target-directed ligands [1]. No published head-to-head biological comparison between these two specific positional isomers was identified in the public literature.

Medicinal Chemistry Fragment-Based Drug Discovery SAR Development

Evidence Item 2: Carboxylic Acid Chain Attachment Position – 2-Butanoic Acid vs. 4-Butanoic Acid Isomer Lipophilicity Divergence

The target compound (α-substituted butanoic acid, CAS 1339703-80-8) differs from its chain-position isomer 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1408806-68-7), which attaches the carboxylic acid at the terminal (γ) carbon of the butyl chain. This seemingly minor structural variation produces a substantial divergence in predicted lipophilicity: the target compound (α-substituted) has an estimated XLogP3 of approximately 1.8, whereas the terminal-isomer has an XLogP3 of 0.9 . This ~0.9 log unit difference translates to approximately 8-fold lower predicted octanol-water partitioning for the terminal isomer. Additionally, the terminal isomer possesses 4 rotatable bonds versus 3 for the target compound, indicating greater conformational flexibility that may affect entropic binding penalties . The target compound's α-branched carboxylic acid also introduces a chiral center (C2) that is absent in the achiral terminal isomer, enabling stereochemical probing in target engagement studies .

Physicochemical Profiling ADME Optimization Lead Selection

Evidence Item 3: Trifluoromethyl Group Contribution – Lipophilicity Enhancement and Metabolic Stability Relative to Non-Fluorinated Parent Scaffold

The presence of a single trifluoromethyl group at the pyrazole 4-position distinguishes the target compound from the non-fluorinated parent scaffold (2-(1H-pyrazol-1-yl)butanoic acid, MW 168.17). Broad literature precedent across multiple pyrazole-based drug discovery programs demonstrates that the CF₃ group confers a quantitatively meaningful increase in lipophilicity (ΔlogP ≈ +1.0 to +1.5 depending on scaffold context) and enhanced metabolic resistance through both electronic and steric shielding of metabolically labile sites [1]. The 3,5-bis(trifluoromethyl)pyrazole (BTP) class, exemplified by BTP2 (CAS 223499-30-7), has been characterized as an inhibitor of store-operated calcium entry (SOCE) with IC₅₀ values of 0.1–0.3 μM in HEK293 and T-cell systems, establishing the general pharmacological relevance of CF₃-pyrazole scaffolds [2]. The target compound's mono-CF₃ substitution at the 4-position represents a distinct pharmacophore configuration relative to the bis-CF₃ BTP class, potentially offering different selectivity profiles while retaining the favorable metabolic stability imparted by fluorination [3].

Fluorine Chemistry Metabolic Stability Drug Design

Evidence Item 4: Vendor-Documented Purity and Lot Consistency – Procurement-Grade Baseline ≥95% with Traceable Cataloging

The target compound is sourced from Biosynth (catalog reference PDC70380) and distributed through CymitQuimica with a documented minimum purity specification of 95% . Pricing for research quantities is listed at €467.00/50 mg and €1,269.00/500 mg . In comparison, the 3-CF₃ positional isomer (CAS 1006473-54-6) is catalogued by BOC Sciences as a 'useful research chemical' at a reference price of $7,984/1g , indicating a substantially different procurement cost structure. The target compound's catalog presence across multiple reputable suppliers (Biosynth, Fluorochem, BOC Sciences, Leyan, CymitQuimica) provides procurement redundancy and competitive sourcing options. The MDL identifier MFCD19670695 ensures unambiguous compound identification across supplier databases .

Quality Control Procurement Reproducibility

Evidence Item 5: Structural Uniqueness in Patent and Literature Space – Differentiated Intellectual Property and Research Positioning

A comprehensive search of the public patent and primary literature landscape reveals that 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1339703-80-8) with its specific 4-CF₃-α-butanoic acid configuration is notably underrepresented in published medicinal chemistry campaigns compared to its 3-CF₃ isomer and bis-CF₃ BTP derivatives. The 3-CF₃ isomer (CAS 1006473-54-6) appears more frequently in chemical supplier catalogs and patent Markush structures, while the bis-CF₃ pyrazole class (exemplified by BTP2) has extensive literature precedent as immunosuppressive and ion channel modulators [1]. The target compound's 4-CF₃-α-butanoic acid architecture occupies a relatively unexplored region of chemical space within the pyrazole-carboxylic acid family, as evidenced by its absence from major bioactivity databases (ChEMBL, BindingDB) with the exception of a TRPA1 antagonist screen entry (ChEMBL assay CHEMBL_1846755) [2]. This relative under-exploration may present opportunities for novel intellectual property generation and first-in-class target discovery campaigns.

Patent Analysis IP Landscape Novelty Assessment

Optimal Research and Industrial Application Scenarios for 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Procurement


Scenario 1: Fragment-Based Lead Discovery Requiring a Fluorinated Pyrazole-Carboxylic Acid Core with Favorable Lipophilicity

For fragment-based drug discovery (FBDD) programs targeting enzymes, receptors, or protein-protein interactions, this compound serves as a fluorine-containing fragment with a balanced XLogP3 of approximately 1.8, tPSA of 55.1 Ų, and molecular weight of 222.16—all within fragment rule-of-three (Ro3) guidelines . The carboxylic acid functionality provides a synthetic handle for amide coupling, esterification, or bioisosteric replacement, while the 4-CF₃ group enables ¹⁹F NMR-based screening and enhances metabolic stability of elaborated leads [1]. Relative to the 3-CF₃ isomer, the 4-CF₃ regioisomer offers a distinct vector for fragment growing that may access different subpockets in target binding sites, as illustrated by the binding mode of a related CF₃-pyrazole-butanoic acid analog in the FABP4 crystal structure (PDB 7FWZ) where the CF₃ group engages in hydrophobic interactions with the protein interior [2].

Scenario 2: Stereochemical SAR Probing Using the Chiral α-Carbon Center of the Butanoic Acid Chain

The target compound possesses a chiral center at the C2 position of the butanoic acid chain, which is absent in the achiral chain-position isomer 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1408806-68-7) . This stereochemical feature makes the target compound uniquely suited for enantioselective SAR studies where chirality at the α-carbon of the carboxylic acid influences target binding. The commercially available racemic mixture (≥95% purity) can be used directly or resolved via chiral chromatography to obtain individual enantiomers for differential activity profiling . This capability is unavailable with the achiral 4-butanoic acid isomer, providing a clear procurement rationale for programs requiring stereochemical SAR exploration.

Scenario 3: Chemical Biology Probe Development Targeting Ion Channels or Kinases with CF₃-Pyrazole Pharmacophores

The CF₃-pyrazole scaffold class has validated pharmacological activity against ion channels (TRPA1, SOCE/CRAC), kinases (FGFR, CHK1), and epigenetic targets (PRMT3), as documented in ChEMBL and BindingDB curated datasets . The target compound's specific 4-CF₃-α-butanoic acid architecture, with its evidence of TRPA1 antagonist screening activity (ChEMBL CHEMBL4347296), positions it as a viable starting point for ion channel modulator probe development [1]. Its single CF₃ group (versus bis-CF₃ in BTP2) may offer improved selectivity and reduced off-target pharmacology while retaining target engagement. The carboxylic acid group enables facile conjugation to biotin, fluorophores, or affinity matrices for chemical biology target identification studies [2].

Scenario 4: Procurement for Proprietary Library Synthesis Requiring IP-Differentiated Building Blocks with Limited Prior Art

Organizations building proprietary compound libraries for high-throughput screening benefit from building blocks occupying underexplored regions of chemical space. The target compound's 4-CF₃-α-butanoic acid scaffold has significantly lower patent and literature density compared to its 3-CF₃ isomer and bis-CF₃ BTP derivatives, as evidenced by the scarcity of PubMed-indexed primary research articles specifically referencing this CAS number . Procurement of this specific regioisomer—rather than the more commonly available 3-CF₃ variant—may support stronger composition-of-matter patent claims for elaborated lead series, particularly when combined with novel target engagement data [1]. Multi-supplier commercial availability (Biosynth, Fluorochem, BOC Sciences) at ≥95% purity ensures reliable access for library production [2].

Quote Request

Request a Quote for 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.